molecular formula C18H11ClFN3OS B2656955 N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049345-49-4

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2656955
CAS No.: 1049345-49-4
M. Wt: 371.81
InChI Key: QIPHHSVALXMEAO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:

  • Position 6: A 4-fluorophenyl group, which enhances lipophilicity and influences electronic properties.
  • Position 3: A carboxamide moiety substituted with a 2-chlorophenyl group, contributing to steric and electronic modulation .

This scaffold is associated with diverse biological activities, including kinase inhibition and cytotoxicity, as observed in structurally related analogs .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-4-14(13)21-17(24)16-10-25-18-22-15(9-23(16)18)11-5-7-12(20)8-6-11/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHHSVALXMEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions that include the formation of the imidazo[2,1-b][1,3]thiazole core followed by the introduction of the chlorophenyl and fluorophenyl substituents. One common synthetic route involves the condensation of 2-aminothiazole with 2-chlorobenzaldehyde to form an intermediate, which is then cyclized to produce the imidazo[2,1-b][1,3]thiazole core. Subsequent reactions with 4-fluorobenzoyl chloride and appropriate reagents yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Compounds with imidazo[2,1-b]thiazole scaffolds have shown promising cytotoxic effects against various human cancer cell lines. Specifically, N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been investigated for its ability to inhibit tumor growth through:

  • Mechanism of Action : It is hypothesized that the compound interacts with specific biomolecules or enzymes involved in cancer cell proliferation and survival. This may involve enzyme inhibition or modulation of gene expression pathways related to cancer progression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The compound's structural elements may contribute to its efficacy in:

  • Inhibiting Bacterial Growth : In vitro studies have suggested that this compound can impede the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG-2 (liver cancer)10.5
MCF7 (breast cancer)12.0
A-549 (lung cancer)15.8

These findings indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Antimicrobial Efficacy

In antimicrobial studies, this compound has shown activity against several strains:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results underscore the potential of this compound as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its

Biological Activity

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings regarding the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClFN4OSC_{22}H_{18}ClFN_4OS. Its structure features a thiazole ring fused with an imidazole moiety and substituted phenyl groups that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds in this class have been shown to inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and invasion .
  • Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in Caco-2 (human colorectal adenocarcinoma) cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)% Viability Reduction
Caco-231.939.8
A54956.9Not significant

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Broad-Spectrum Efficacy : This compound has been evaluated against various Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is critical for its antibacterial action .
  • Case Study : A recent study reported that derivatives similar to this compound showed effective inhibition against Mycobacterium tuberculosis with IC50 values as low as 7.05 µM .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances the compound's potency against cancer cells .
  • Thiazole Ring Importance : The thiazole ring is essential for both anticancer and antimicrobial activities, as it facilitates interactions with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and receptor binding. For example, 4-chlorophenyl in 5l improves VEGFR2 inhibition , while 4-fluorophenyl in the target compound may optimize pharmacokinetics .
  • Carboxamide Modifications : Bulky substituents (e.g., piperazinyl-pyridinyl in 5l) enhance kinase selectivity, whereas smaller groups (e.g., pyridin-3-yl in BI72427) reduce steric interference .

Comparison with 5l and 3d

  • 5l : Synthesized via acetamide coupling to a piperazinyl-pyridinyl group, emphasizing modular derivatization .
  • 3d : Derived from hydrazinecarbothioamide intermediates, highlighting the role of sulfur-containing moieties in aldose reductase inhibition .

Cytotoxicity and Kinase Inhibition

  • 5l : Exhibits potent cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM), outperforming sorafenib (IC₅₀ = 5.2 μM) .

Enzyme Inhibition

  • 3d : Demonstrates aldose reductase inhibition (IC₅₀ = 0.87 μM), attributed to the hydrazinecarbothioamide-benzoyl group’s hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 5l CITCO BI72427
Molecular Weight ~352.8 g/mol* 635.2 g/mol 463.3 g/mol 338.4 g/mol
LogP ~3.5 (estimated) ~4.2 (highly lipophilic) ~4.8 (oxime group) ~2.9 (polar pyridinyl)
Solubility Moderate (DMSO-soluble) Low (requires DMSO) Low (lipophilic oxime) High (polar substituent)

*Calculated based on molecular formula.

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide. A common approach includes refluxing substituted isothiocyanates with the intermediate in absolute ethanol, followed by purification via recrystallization or washing with hot ethanol (Figure 4 in ). Key considerations:

  • Reaction Monitoring : Use TLC or HPLC to track reaction progress.
  • Purification : Recrystallization from ethanol ensures high purity .
  • Yield Optimization : Adjust molar ratios (e.g., 0.005 mol of reactants) and heating duration (3 hours under reflux) .

Basic: How is the compound characterized structurally?

Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., observed m/z 494.0842 vs. calculated 494.0848) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 63.24% observed vs. 63.30% calculated) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antiproliferative potency) may arise from:

  • Purity Verification : Re-analyze compounds via HPLC to exclude impurities .
  • Assay Conditions : Standardize cell lines (e.g., melanoma A375) and incubation times .
  • Structural Confirmation : Re-examine X-ray crystallography or DFT calculations to rule out polymorphism .

Advanced: How to design SAR studies for imidazo[2,1-b]thiazole derivatives?

Answer:
Focus on:

  • Substituent Variation : Replace 2-chlorophenyl or 4-fluorophenyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) to assess effects on bioactivity .
  • Bioisosteric Replacement : Substitute the carboxamide group with sulfonamide or urea to modulate solubility and binding affinity .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like Fer kinase or CAR receptors .

Advanced: What crystallographic methods determine the compound’s solid-state structure?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data .
  • Validation : Check for twinning or disorder using PLATON; report R-factor convergence (e.g., R1 < 0.05) .

Advanced: How to assess metabolic stability and toxicity?

Answer:

  • In Vitro Assays :
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using human liver microsomes .
    • MTT Assay : Evaluate cytotoxicity in HEK293 or HepG2 cells (IC50 determination) .
  • In Vivo Models : Administer to rodents (e.g., Sprague-Dawley rats) to monitor liver/kidney biomarkers (AST, ALT, creatinine) .

Advanced: What chromatographic techniques separate enantiomers of the compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase.
  • Detection : Monitor at λ = 254 nm; validate enantiomeric excess (ee > 98%) via peak integration .
  • Preparative SFC : Scale separation using supercritical CO2 and chiral stationary phases (e.g., Lux Cellulose-2) .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Thermal Shift Assay : Measure protein melting temperature (Tm) shifts upon compound binding .
  • Western Blotting : Quantify downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) .
  • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to determine binding kinetics (KD, kon/koff) .

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